3-Phenylcyclobutan-1-amine hydrochloride
CAS No.: 1769-73-9
VCID: VC6678994
Molecular Formula: C10H14ClN
Molecular Weight: 183.68
* For research use only. Not for human or veterinary use.

Description |
3-Phenylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of organic amines. It is a hydrochloride salt of 3-phenylcyclobutan-1-amine, which is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis. Hazards and Safety
Synthesis and Applications3-Phenylcyclobutan-1-amine hydrochloride can be synthesized through various organic chemistry methods, typically involving the reaction of cyclobutanone derivatives with amines or ammonia sources, followed by reduction and hydrochloride salt formation. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research where it can be used to build novel drug candidates. Table 2: Hazard Information
Table 3: Precautionary Statements
|
||||||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1769-73-9 | ||||||||||||||||||||||||||||||||||||||||||||
Product Name | 3-Phenylcyclobutan-1-amine hydrochloride | ||||||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C10H14ClN | ||||||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 183.68 | ||||||||||||||||||||||||||||||||||||||||||||
IUPAC Name | 3-phenylcyclobutan-1-amine;hydrochloride | ||||||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | ||||||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | CRZYYBUWFCMNTM-AWLKUTLJSA-N | ||||||||||||||||||||||||||||||||||||||||||||
SMILES | C1C(CC1N)C2=CC=CC=C2.Cl | ||||||||||||||||||||||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 522960 | ||||||||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume